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Compound of Interest

Compound Name: 2C-B-Butterfly

Cat. No.: B12644935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2C-B-Butterfly's pharmacological profile, with

a specific focus on its selectivity for the serotonin 2C (5-HT2C) receptor. Its performance is

contrasted with its parent compound, 2C-B, a related analog, 2C-B-FLY, and two well-

characterized selective 5-HT2C agonists, Lorcaserin and WAY-163909. The information herein

is supported by available experimental data to aid researchers in evaluating these compounds

for neurological and psychiatric research.

Introduction to 2C-B-Butterfly
2C-B-Butterfly is a conformationally-restricted derivative of the psychedelic phenethylamine

2C-B.[1][2] It was first synthesized in 1999 by Michael S. Whiteside and Aaron Monte.[2] Its

rigid hexahydrobenzodipyran structure, which incorporates the methoxy groups of 2C-B into a

saturated ring system, distinguishes it from its parent compound.[2] This structural constraint is

a key factor in its pharmacological profile, leading to a notable increase in selectivity for the 5-

HT2C receptor over the 5-HT2A receptor.[1][2] This enhanced selectivity makes 2C-B-
Butterfly a valuable molecular tool for investigating the specific roles of the 5-HT2C receptor in

the central nervous system, which is implicated in regulating mood, appetite, and dopamine

release.[2]
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The following tables summarize the available quantitative data on the binding affinity and

functional activity of 2C-B-Butterfly and its alternatives at key serotonin receptor subtypes.

Table 1: Comparative Binding Affinity and Functional Potency

Compound 5-HT2C 5-HT2A 5-HT2B

2C-B-Butterfly
Ki: Data not readily

available
Ki: 1.76 nM[2] Ki: Data not available

Agonist[1][2] Agonist[2]

2C-B EC50: 0.63 nM[3] EC50: 1.2 nM[3] EC50: 13 nM[3]

Partial Agonist[3][4]
Partial Agonist[3] /

Antagonist[5][6]
Partial Agonist[3]

2C-B-FLY Potent Agonist Potent Agonist[7] Potent Agonist[7]

Lorcaserin EC50: 9 nM[8]

~15-19 fold lower

affinity vs 5-HT2C[9]

[10]

~100-104 fold lower

affinity vs 5-HT2C[9]

[10]

Agonist[9]

WAY-163909 Ki: 18 nM[8]
~20-fold lower affinity

vs 5-HT2C[11]

~46-fold lower affinity

vs 5-HT2C[11]

Agonist[8]

Note: Ki (inhibition constant) represents binding affinity, where a lower value indicates higher

affinity. EC50 (half-maximal effective concentration) represents the concentration of a drug that

gives half of the maximal response.

Mandatory Visualizations
The following diagrams illustrate key concepts related to the validation of 5-HT2C selectivity.
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Caption: 5-HT2C receptor Gq signaling pathway.
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Caption: Experimental workflow for receptor selectivity validation.
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Detailed methodologies are crucial for the accurate interpretation and replication of

experimental results. Below are generalized protocols for the key assays used to determine

receptor affinity and function.

1. Radioligand Binding Assay Protocol (for Ki Determination)

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to

displace a known radiolabeled ligand from the target receptor.

Materials:

Cell membranes from cell lines stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C

receptor.

Radioligand (e.g., [³H]ketanserin for 5-HT2A, [³H]LSD for 5-HT2C).

Test compound (e.g., 2C-B-Butterfly) at various concentrations.

Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like

mianserin).

Incubation buffer (e.g., Tris-HCl buffer).

Glass fiber filters and a cell harvester.

Scintillation fluid and a liquid scintillation counter.

Procedure:

In a multi-well plate, combine the cell membranes, radioligand (at a concentration near its

Kd), and varying concentrations of the test compound.

For total binding, omit the test compound. For non-specific binding, add the non-specific

control.

Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60

minutes) to reach equilibrium.
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Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

This separates the bound from the free radioligand.

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity

using a liquid scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration to determine the IC50 value (the concentration of test compound that

displaces 50% of the radioligand).

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd),

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. In Vitro Functional Assay Protocol (for EC50 and Efficacy Determination)

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an

agonist at the target receptor.

Materials:

Live cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for calcium flux assays or an IP-One

HTRF kit for inositol monophosphate accumulation assays.

Test compound (e.g., 2C-B-Butterfly) at various concentrations.

A full agonist (e.g., Serotonin) as a positive control.

A microplate reader capable of fluorescence detection.

Procedure (Calcium Flux Example):
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Plate the cells in a multi-well plate and allow them to adhere overnight.

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the

manufacturer's instructions.

Wash the cells to remove excess dye.

Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation).

Establish a baseline fluorescence reading.

Add varying concentrations of the test compound or the positive control (serotonin) to the

wells.

Immediately measure the change in fluorescence intensity over time, which corresponds

to the increase in intracellular calcium concentration upon receptor activation.

Plot the peak fluorescence response against the logarithm of the compound concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the

Emax (maximum effect).

Normalize the Emax of the test compound to the Emax of the full agonist (serotonin) to

determine its intrinsic activity (i.e., full agonist, partial agonist, or antagonist).

Conclusion
2C-B-Butterfly is characterized in the literature as a 5-HT2C/2A receptor agonist with a higher

selectivity for the 5-HT2C subtype compared to the 5-HT2A subtype.[1][2] This profile

distinguishes it from its parent compound, 2C-B, which exhibits more balanced, high-potency

partial agonism at both 5-HT2A and 5-HT2C receptors.[3] While quantitative binding data for

2C-B-Butterfly at the 5-HT2C receptor is not widely available in public databases, its structural

design as a conformationally-restricted analog suggests a favorable profile for researchers

aiming to preferentially target the 5-HT2C receptor over the 5-HT2A receptor.[2] In contrast,

compounds like Lorcaserin and WAY-163909 have been more extensively characterized as

highly selective 5-HT2C agonists with significantly lower affinity for both 5-HT2A and 5-HT2B

receptors, making them benchmark compounds for studies requiring high selectivity.[9][11] The
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choice between these agents will depend on the specific requirements of the research, with

2C-B-Butterfly serving as a useful tool for exploring the structure-activity relationships of

constrained phenethylamines at the 5-HT2C receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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